molecular formula C12H14O6 B1606481 Glycerol triacrylate CAS No. 5459-38-1

Glycerol triacrylate

Cat. No.: B1606481
CAS No.: 5459-38-1
M. Wt: 254.24 g/mol
InChI Key: PUGOMSLRUSTQGV-UHFFFAOYSA-N
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Description

Glycerol triacrylate, also known as propane-1,2,3-triyl trisacrylate, is an organic compound with the molecular formula C12H14O6. It is a triester derived from glycerol and acrylic acid, and it is commonly used in the production of polymers and resins due to its ability to form cross-linked networks. This compound is known for its versatility and is widely utilized in various industrial applications, including coatings, adhesives, and sealants.

Mechanism of Action

Target of Action

Glycerol triacrylate is a multifunctional monomer that is used in a variety of applications, including as a crosslinking agent in polymer production . The primary targets of this compound are the polymer chains themselves. By interacting with these chains, this compound can create crosslinks that enhance the properties of the resulting polymer .

Mode of Action

This compound interacts with its targets through a process known as free radical polymerization . In this process, the acrylate groups on the this compound molecule are highly reactive and can form covalent bonds with other molecules, creating a crosslinked network. This crosslinking process results in a polymer with enhanced mechanical and thermal properties .

Biochemical Pathways

For instance, glycerol can be converted into glycerol-3-phosphate, which is a key intermediate in both lipid metabolism and glycolysis .

Pharmacokinetics

It’s known that similar compounds, such as glyceryl trinitrate, have a bioavailability of 10-20%, a half-life of 2-8 minutes, and undergo extensive non-hepatic metabolism .

Result of Action

The primary result of this compound’s action is the formation of a crosslinked polymer network. This network has enhanced mechanical and thermal properties compared to non-crosslinked polymers. In addition, the crosslinking process can also improve the polymer’s resistance to solvents and other chemicals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen can inhibit the free radical polymerization process, while the presence of certain initiators can accelerate it . Additionally, temperature can also affect the rate of polymerization, with higher temperatures generally leading to faster reaction rates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerol triacrylate can be synthesized through the esterification of glycerol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The general reaction scheme is as follows:

[ \text{Glycerol} + 3 \text{Acrylic Acid} \rightarrow \text{this compound} + 3 \text{Water} ]

In industrial settings, the production of this compound may involve additional steps to purify the product and remove any unreacted starting materials or by-products. This can include techniques such as distillation, crystallization, and filtration.

Chemical Reactions Analysis

Types of Reactions

Glycerol triacrylate undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form cross-linked polymers. This reaction is typically initiated by heat or ultraviolet light in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form glycerol and acrylic acid.

    Addition Reactions: The acrylate groups in this compound can participate in addition reactions with nucleophiles such as amines and thiols, forming amides and thioesters, respectively.

Common Reagents and Conditions

    Radical Initiators: Benzoyl peroxide, azobisisobutyronitrile.

    Catalysts: Sulfuric acid, p-toluenesulfonic acid.

    Solvents: Toluene, dichloromethane.

Major Products

    Polymers: Cross-linked polymers used in coatings, adhesives, and sealants.

    Hydrolysis Products: Glycerol and acrylic acid.

Scientific Research Applications

Glycerol triacrylate is widely used in scientific research due to its ability to form cross-linked networks. Some of its applications include:

    Polymer Chemistry: Used as a monomer in the synthesis of cross-linked polymers and hydrogels.

    Biomedical Engineering: Utilized in the development of biocompatible materials for drug delivery systems and tissue engineering scaffolds.

    Coatings and Adhesives: Employed in the formulation of UV-curable coatings and adhesives due to its rapid curing properties.

    Photopolymerization: Used in the production of photopolymer resins for 3D printing and other applications.

Comparison with Similar Compounds

Glycerol triacrylate can be compared to other similar compounds, such as:

    Trimethylolpropane triacrylate (TMPTA): Similar to this compound, TMPTA is a triester used in the production of cross-linked polymers. TMPTA has a different molecular structure, with three acrylate groups attached to a trimethylolpropane backbone.

    Pentaerythritol triacrylate (PETA): Another triester used in polymer synthesis, PETA has four acrylate groups attached to a pentaerythritol backbone, providing even more cross-linking sites compared to this compound.

The uniqueness of this compound lies in its balance of reactivity and flexibility, making it suitable for a wide range of applications in polymer chemistry and materials science.

Properties

IUPAC Name

2,3-di(prop-2-enoyloxy)propyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6/c1-4-10(13)16-7-9(18-12(15)6-3)8-17-11(14)5-2/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGOMSLRUSTQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(COC(=O)C=C)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60969841
Record name Propane-1,2,3-triyl triprop-2-enoate
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Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5459-38-1
Record name Glycerol triacrylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerol triacrylate
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Record name 2-Propenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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Record name Propane-1,2,3-triyl triprop-2-enoate
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Record name 1,2,3-propanetriyl triacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the mechanical properties of Glycerol triacrylate-based materials, and how can they be modified?

A1: this compound, being a trifunctional monomer, readily forms crosslinked networks upon polymerization. The mechanical properties of these networks are influenced by the degree of crosslinking. Studies on electron beam-cured this compound films revealed that increasing the radiation dose enhances the film's mechanical strength. [] This is attributed to the increased crosslink density achieved with higher radiation doses. Furthermore, incorporating liquid crystals into this compound-based systems can significantly alter the mechanical behavior. For instance, adding nematic liquid crystal E7 to this compound resulted in a plasticizing effect, decreasing the Young's modulus, rubbery state modulus, and glass transition temperature. [] This highlights the possibility of tailoring the mechanical properties of this compound-based materials for specific applications by controlling the crosslinking density and incorporating additives.

Q2: How is this compound used in drug delivery systems, and what are its advantages?

A2: this compound is being explored as a building block for biocompatible polymers suitable for drug delivery applications. One approach involves synthesizing hyperbranched poly(ester amine)s (PEAs) through the Michael addition reaction between hydrophilic this compound and low-molecular-weight polyethylenimine (LMW-PEI). [] These PEAs effectively condense DNA, forming nanoparticles suitable for intracellular delivery. Notably, PEAs exhibited lower toxicity compared to PEI 25K and showed promising gene transfection efficiency in vitro and in vivo. [] This enhanced biocompatibility and efficacy stem from the combination of the osmotically active glycerol backbone in PEAs and the endosomal buffering capacity of PEI amine groups. []

Q3: What are the environmental implications of using this compound?

A3: While this compound itself doesn't appear extensively studied for its environmental impact, its incorporation into various materials necessitates considering their end-of-life management. For instance, this compound is used in UV-curable coatings for wood. [] The biobased nature of some formulations suggests potential for biodegradability, offering a more sustainable alternative to traditional fossil-fuel-derived coatings. Research into recycling strategies and the development of biodegradable this compound derivatives could further minimize its environmental footprint.

Q4: Can you explain the clean production method of alkoxylation this compound and its advantages?

A4: A clean production method for alkoxylation this compound (ethoxylation and propoxylation) has been developed, addressing the issue of organic wastewater pollution in its traditional production. [] This method features several steps including esterification, neutralization, absorption of generated salts using magnesium polysilicate, dehydration, filtration, and decoloration using calcium bentonite. [] This method yields high-purity ethoxylation this compound and propoxylation this compound while significantly reducing environmental pollution, showcasing a successful approach for sustainable chemical manufacturing.

Q5: How does this compound contribute to the development of improved color filters?

A5: this compound plays a vital role in the formulation of photosensitive resin compositions used in color filters for display devices like liquid crystal displays. [] When incorporated with a zinc phthalocyanine green pigment, an epoxy resin, and a modified monomer, this compound contributes to enhancing the brightness, fairness, and chemical resistance of the final color filter. [] This highlights its versatility in optimizing the performance of advanced optical materials.

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